Imipenem monohydrate

Drug Metabolism Pharmacokinetics Formulation Science

Researchers requiring pharmacopoeial-grade carbapenem reference material for method validation or DHP-I enzyme kinetics face sourcing challenges. Imipenem monohydrate (CAS 74431-23-5) addresses this: • USP/EP reference standard, 98.0%-101.0% purity-ensures traceability for HPLC/UPLC quantification and batch release testing. • Preferred DHP-I substrate with 4× faster hydrolysis than meropenem, enabling robust enzyme kinetics and cilastatin analog screening. • Sentinel carbapenem for resistance surveillance-first to show elevated MICs in porin mutants or carbapenemase-producing strains.

Molecular Formula C12H19N3O5S
Molecular Weight 317.36 g/mol
CAS No. 74431-23-5
Cat. No. B018548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImipenem monohydrate
CAS74431-23-5
SynonymsAnhydrous Imipenem
Anhydrous, Imipenem
Imipemide
Imipenem
Imipenem Anhydrous
Imipenem, Anhydrous
MK 0787
MK-0787
MK0787
N Formimidoylthienamycin
N-Formimidoylthienamycin
Molecular FormulaC12H19N3O5S
Molecular Weight317.36 g/mol
Structural Identifiers
SMILESCC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O
InChIInChI=1S/C12H17N3O4S.H2O/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);1H2/t6-,7-,9-;/m1./s1
InChIKeyGSOSVVULSKVSLQ-JJVRHELESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.76e-01 g/L

Imipenem Monohydrate: Baseline Characteristics


Imipenem monohydrate (CAS 74431-23-5) is a broad-spectrum, semi-synthetic carbapenem β-lactam antibiotic derived from thienamycin . It is a white or pale yellow, slightly hygroscopic crystalline powder [1]. As a member of the carbapenem class, it exhibits bactericidal activity by inhibiting bacterial cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs), demonstrating notable stability against hydrolysis by many bacterial β-lactamases, including AmpC and extended-spectrum β-lactamases (ESBLs) [2][3]. However, it is intrinsically susceptible to rapid degradation by the renal enzyme dehydropeptidase-I (DHP-I), necessitating its clinical co-administration with the DHP-I inhibitor cilastatin [2]. Imipenem monohydrate is the fully characterized reference standard form specified in major pharmacopoeias (e.g., USP, EP) for analytical and quality control applications .

Reference Standard Official USP/EP monohydrate form for compendial method validation and calibration
Carbapenem Probe Well-characterized β-lactam with DHP-I sensitivity suited for metabolism and inhibition studies
Resistance Sentinel Used in susceptibility surveillance to track emerging carbapenemase and porin mutation phenotypes

Imipenem Monohydrate: In-Class Substitution Limits


Despite sharing the carbapenem core, imipenem exhibits a unique profile of antimicrobial potency, metabolic vulnerability, and pharmacopoeial identity that precludes simple interchange with other carbapenems like meropenem or ertapenem. Critical quantitative divergences exist: imipenem demonstrates 4- to 16-fold higher MIC90 values against Enterobacteriaceae compared to meropenem [1] but retains superior potency against certain Gram-positive organisms [2]. Furthermore, its susceptibility to renal DHP-I degradation is a defining, class-differentiating characteristic—imipenem is hydrolyzed four times more rapidly than meropenem by human DHP-I [3], mandating its co-formulation with cilastatin, a requirement absent for meropenem, ertapenem, and doripenem [4]. For procurement, these quantitative differences necessitate precise compound selection based on specific research or clinical applications. The evidence below substantiates where imipenem monohydrate remains a distinct, non-substitutable entity.

! Rapid DHP-I hydrolysis may shift metabolic fate compared to meropenem; co-formulation with cilastatin is required for certain research models.
! Reported higher MIC90 against Enterobacteriaceae may affect susceptibility interpretation and comparator selection relative to other carbapenems.
! Alternative hydrates or sterile blends (e.g., meropenem trihydrate) are not interchangeable with the USP/EP monohydrate reference standard.

Imipenem Monohydrate: Quantitative Comparison


DHP-I Hydrolysis and Cilastatin Requirement

Imipenem is highly susceptible to hydrolysis by human renal dehydropeptidase-I (DHP-I), a characteristic that significantly differentiates it from later carbapenems. Quantitative analysis demonstrates that meropenem is four times more resistant to hydrolysis by human DHP-I than imipenem [1]. Consequently, imipenem administered alone exhibits negligible urinary recovery of active drug, whereas co-administration with the DHP-I inhibitor cilastatin restores urinary recovery of active imipenem to approximately 70% of the administered dose [2][3].

DHP-I Stability
Head-to-head
Meropenem is 4-fold more resistant to human DHP-I hydrolysis
Imipenem’s rapid degradation requires co-sourcing cilastatin for urinary recovery studies
In vitro enzymatic assay using human renal DHP-I
Drug Metabolism Pharmacokinetics Formulation Science

Enterobacteriaceae MIC90 Comparison

Against a large collection of Enterobacteriaceae clinical isolates (n=1657) from the MYSTIC surveillance program, meropenem demonstrated significantly greater in vitro potency than imipenem. Specifically, the MIC90 value for meropenem was 4- to 16-fold lower than that of imipenem [1]. This trend is corroborated by other studies showing that for ESBL-negative Enterobacteriaceae, the MIC50 values for imipenem, meropenem, and ertapenem were 0.19 μg/mL, 0.032 μg/mL, and 0.006 μg/mL, respectively, with imipenem exhibiting the highest (least potent) value [2].

MIC90 (Enterobacteriaceae)
Head-to-head
Meropenem MIC90 is 4- to 16-fold lower than imipenem
Supports antimicrobial screening context; may affect breakpoint interpretation
MYSTIC surveillance (n=1657), broth microdilution
Antimicrobial Susceptibility Testing Gram-Negative Bacteria Comparative Efficacy

P. aeruginosa MIC and Kill Kinetics

The in vitro activity of imipenem against P. aeruginosa is complex. By MIC measurement, imipenem is significantly less potent than meropenem. In a comparative study using P. aeruginosa ATCC 27853, the modal MIC and MBC for imipenem were 2 μg/mL and 4 μg/mL, respectively, while those for meropenem were 0.25 μg/mL and 0.5 μg/mL—an 8-fold difference [1]. Paradoxically, time-kill studies revealed that initial bacterial killing (0-1 hour) was faster with imipenem at equivalent concentration/MIC ratios (P=0.0506) [1]. This discrepancy highlights that MIC alone is insufficient for predicting pharmacodynamic behavior. Further, in a clinical isolate study, imipenem MIC50 was 2 μg/mL compared to 1 μg/mL for meropenem and doripenem [2].

P. aeruginosa PD
Head-to-head
Imipenem modal MIC 2 µg/mL (8-fold higher than meropenem), but faster initial kill
Reported pharmacodynamic profile context; MIC alone may not predict early bactericidal activity
Time-kill with ATCC 27853; initial kill P=0.0506
Pseudomonas aeruginosa Time-Kill Kinetics Pharmacodynamics

Anaerobic Activity Against B. fragilis Group

Against clinically significant anaerobes, imipenem's activity is often comparable to that of ertapenem. A multicenter survey of Gram-negative anaerobic bacteria in Greece found that the MIC range, MIC50, and MIC90 values for imipenem and ertapenem were generally comparable, although ertapenem MIC90s were occasionally one or two two-fold dilutions higher [1]. Another study specifically noted that against the Bacteroides fragilis group, ertapenem displayed activity similar to imipenem, with MIC90 values of 0.5 mg/L and 2 mg/L, respectively, for key species [2][3].

Anaerobic Spectrum
Reported
MIC90 values comparable (~0.5–2 mg/L for B. fragilis group)
Supports antimicrobial screening context for mixed-infection models
Cross-study comparison; aerobic coverage differs
Anaerobic Bacteria Bacteroides fragilis Mixed Infections

Pharmacopoeial Reference Standard

For analytical and quality control applications, the imipenem monohydrate form is the internationally recognized reference standard. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) define the monohydrate as the official form for use in compendial assays, with a specified purity range of 98.0% to 101.0% (calculated on the anhydrous basis) [1][2]. This is in contrast to other carbapenems like meropenem, which is typically supplied as a trihydrate or as a sterile powder blend for injection [3]. The physical properties, such as a melting point with decomposition at 193-198°C, are also well-characterized for this specific hydrate form .

USP/EP Standard
Specification review
Official monohydrate reference standard; purity 98.0%–101.0% (anhydrous basis)
Required for compendial HPLC calibration and method validation
USP/EP monographs; mp 193–198°C with decomposition
Analytical Chemistry Quality Control Reference Standards

Imipenem Monohydrate: Application Scenarios


Analytical Method & QC Standard

Due to its well-defined monohydrate form and status as a USP/EP reference standard, imipenem monohydrate is the optimal choice for laboratories developing or validating HPLC, UPLC, or spectrophotometric methods for the quantification of imipenem in pharmaceutical formulations. Its use as a primary standard ensures traceability and accuracy in assays where the official specification is 98.0% to 101.0% purity [1]. This is critical for meeting regulatory filing requirements and batch release testing.

DHP-I Metabolism & Inhibition Studies

Imipenem monohydrate is a crucial reagent for studies investigating the activity of renal dehydropeptidase-I (DHP-I). Its high susceptibility to hydrolysis by human DHP-I makes it an ideal substrate for enzyme kinetics assays, inhibitor screening (e.g., cilastatin analogs), and species-specific metabolism comparisons [2]. Researchers can quantify the protective effect of co-incubated compounds by measuring the preservation of imipenem's antibacterial activity or its intact concentration over time.

Susceptibility Testing for CROs

In clinical microbiology and epidemiological surveillance, imipenem serves as a sentinel carbapenem. Because it is often among the first carbapenems to exhibit elevated MICs in strains developing porin mutations or acquiring certain carbapenemases, its inclusion in susceptibility testing panels is essential. The quantified MIC90 data showing its relatively higher values compared to meropenem against Enterobacteriaceae [3] and its specific activity profile against Acinetobacter spp. [4] make it a valuable tool for tracking the emergence and mechanisms of resistance.

Polymicrobial Infection Models

For in vitro or in vivo models of complicated intra-abdominal infections (cIAI) or diabetic foot infections, imipenem provides a well-characterized antimicrobial spectrum. Its activity against clinically relevant anaerobes, such as the Bacteroides fragilis group (MIC90 ~0.5-2 mg/L) [5], combined with its retained potency against methicillin-susceptible staphylococci, makes it a suitable positive control or experimental arm. Researchers can leverage its known pharmacodynamic profile, including its concentration-dependent initial killing against P. aeruginosa [6], to design complex infection models.

Application
Selection Property
Validation Focus
Analytical Method Validation
Compendial Reference Standard (Monohydrate)
Assay accuracy, traceability, method documentation
DHP-I Enzyme Kinetics Studies
High DHP-I susceptibility profile
Substrate stability, inhibitor screening endpoints
Antimicrobial Susceptibility Surveillance
Carbapenem resistance sentinel profile
MIC endpoint interpretation, resistance mechanism tracking
Polymicrobial Infection Research Models
Broad anaerobic coverage (B. fragilis group)
Pharmacodynamic profiling, mixed-species model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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